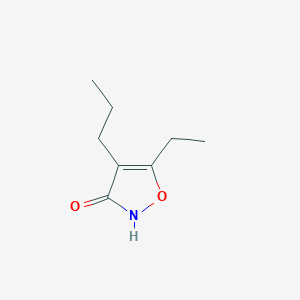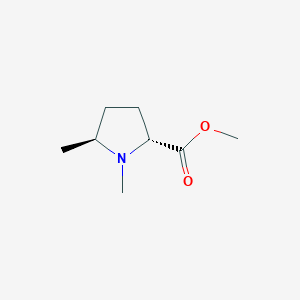
(S)-2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)succinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)succinic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a succinic acid moiety linked to a pyrrolidine ring, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)succinic acid typically involves the reaction of succinic anhydride with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the best results.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and automated reactors ensures high efficiency and consistency in the production process. Quality control measures are implemented to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)succinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
(S)-2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)succinic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biology: It is employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)succinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)succinic acid: The enantiomer of the compound with different stereochemistry.
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)glutaric acid: A similar compound with an additional carbon in the backbone.
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)adipic acid: Another similar compound with two additional carbons in the backbone.
Uniqueness
(S)-2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)succinic acid is unique due to its specific stereochemistry and the presence of both succinic acid and pyrrolidine moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H7NO6 |
|---|---|
Peso molecular |
213.14 g/mol |
Nombre IUPAC |
(2S)-2-(2,5-dioxopyrrol-1-yl)butanedioic acid |
InChI |
InChI=1S/C8H7NO6/c10-5-1-2-6(11)9(5)4(8(14)15)3-7(12)13/h1-2,4H,3H2,(H,12,13)(H,14,15)/t4-/m0/s1 |
Clave InChI |
XQAAZZNKYRVHBH-BYPYZUCNSA-N |
SMILES isomérico |
C1=CC(=O)N(C1=O)[C@@H](CC(=O)O)C(=O)O |
SMILES canónico |
C1=CC(=O)N(C1=O)C(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide](/img/structure/B12868438.png)
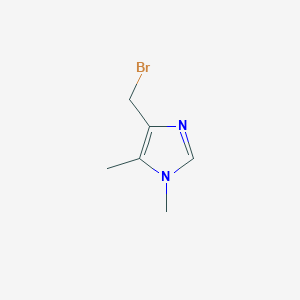
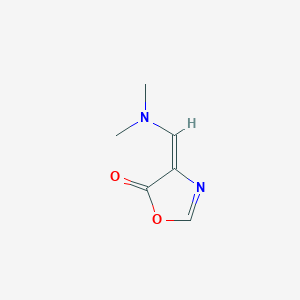


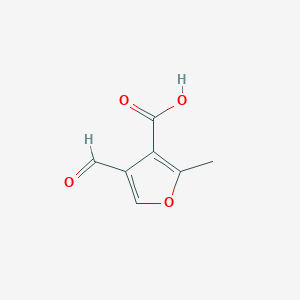


![Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1'-cyclopropane]-5-carboxylic acid](/img/structure/B12868498.png)
![4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide](/img/structure/B12868506.png)
